Hexamethylene diisocyanate trimer

Descripción

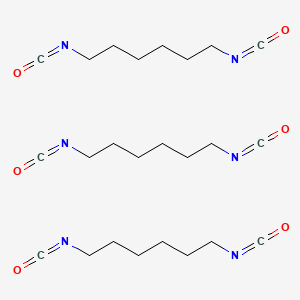

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1,6-diisocyanatohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H12N2O2/c3*11-7-9-5-3-1-2-4-6-10-8-12/h3*1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRKNIZYMIXSAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN=C=O)CCN=C=O.C(CCCN=C=O)CCN=C=O.C(CCCN=C=O)CCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28574-90-5 | |

| Record name | Hexamethylene diisocyanate trimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028574905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Hexamethylene Diisocyanate Trimer in Contemporary Chemical Science: an Overview

Contextual Significance in Polyisocyanate Chemistry

Hexamethylene diisocyanate trimer, chemically an isocyanurate, is a type of aliphatic polyisocyanate derived from the cyclotrimerization of three hexamethylene diisocyanate monomer units. ontosight.ai In the broader field of polyisocyanate chemistry, HDI trimer is distinguished from its aromatic counterparts, such as those derived from toluene (B28343) diisocyanate (TDI) or methylene (B1212753) diphenyl diisocyanate (MDI), primarily by its exceptional resistance to ultraviolet degradation and weathering. wikipedia.orgsci-hub.st This property makes it an ideal building block for polyurethane coatings and materials intended for outdoor use or applications requiring high color and gloss retention. made-in-china.comkowachemical.com

The transformation of the volatile and more hazardous HDI monomer into its higher molecular weight trimer form is a crucial strategy in the polyurethane industry. wikipedia.orgsci-hub.st This oligomerization process significantly reduces vapor pressure and toxicity, making it a safer alternative for industrial applications. wikipedia.org The trimer possesses three reactive isocyanate (NCO) groups, giving it a theoretical functionality of 3. patsnap.com This trifunctionality is fundamental to its role as a crosslinking agent, or hardener, in two-component polyurethane systems. made-in-china.compatsnap.com When reacted with polyols (compounds with multiple hydroxyl groups), the HDI trimer forms a dense, three-dimensional polymeric network characterized by its high durability, chemical resistance, and robust mechanical properties. ontosight.ai

The product of the trimerization process is typically not a single, pure compound but a mixture of the desired isocyanurate trimer along with higher-molecular-weight oligomers like the pentamer and heptamer. sci-hub.st The distribution of these oligomers influences the final properties of the polyisocyanate, such as viscosity and functionality. sci-hub.st Therefore, controlling the reaction conditions to maximize the trimer content is a key objective in its industrial production. google.com

Historical Trajectories of Hexamethylene Diisocyanate Oligomerization Research

Research into the oligomerization of diisocyanates, including HDI, has been driven by the need to create low-volatility polyisocyanates for high-performance applications. sci-hub.st The formation of the isocyanurate ring, a stable six-membered ring, through the cyclotrimerization of isocyanate groups, was identified as an ideal pathway. sci-hub.st This structure imparts enhanced thermal stability compared to other linkages like the uretdione (dimer). sci-hub.st

Early research and development focused on finding efficient and selective catalysts for the trimerization reaction. A variety of catalysts have been investigated, with tri-n-butylphosphine (TBP) being one example used in laboratory-scale synthesis to study the reaction kinetics. sci-hub.st Industrial processes have explored various catalytic systems, including calcium salts, to achieve high yields of the trimer. google.com The primary challenge has been to control the reaction to favor the formation of the low-viscosity trimer and minimize the production of higher, more viscous oligomers. sci-hub.st

Investigations into the reaction mechanism have shown that the trimerization is a self-polymerization process. sci-hub.st A 2016 study detailed the oligomerization mechanism, showing how the reaction proceeds from the monomer to the trimer, and subsequently to pentamers, heptamers, and other higher-molecular-weight species. sci-hub.st This study utilized techniques like gel permeation chromatography (GPC) and mass spectrometry (MS) to identify and quantify the different oligomers formed over the course of the reaction. sci-hub.st For instance, under specific conditions (80°C with 0.5 wt% TBP catalyst), the HDI trimer concentration reached its peak of nearly 50% (excluding the unreacted monomer) after approximately two hours of reaction time. sci-hub.st

Fundamental Role in Advanced Polymeric Architectures

The trifunctional nature and robust chemical backbone of the HDI trimer make it a fundamental component in the creation of advanced polymeric architectures with tailored properties. Its primary role is as a crosslinker in two-component polyurethane systems, which are used to formulate high-performance coatings, adhesives, and elastomers. ontosight.ai

In Coatings: HDI trimer is extensively used in automotive OEM and refinish coatings, as well as industrial and architectural finishes. ontosight.aiwikipedia.org These coatings are prized for their outstanding gloss and color retention, high resistance to chemicals and weathering, and excellent mechanical properties like scratch and abrasion resistance. made-in-china.comkowachemical.com The crosslinked network formed by the reaction of HDI trimer with polyester (B1180765) or polyacrylate polyols creates a durable and protective film. made-in-china.com

In Adhesives and Sealants: The strong cross-links formed by HDI trimer contribute to high-performance adhesives that require powerful bonding strength and resistance to environmental factors. ontosight.ai These are utilized in demanding applications across the automotive, construction, and aerospace industries. numberanalytics.com

In Elastomers and Other Materials: HDI trimer is incorporated into the manufacturing of polyurethane elastomers that exhibit high abrasion resistance, flexibility, and load-bearing capabilities. ontosight.ai Beyond these traditional applications, HDI trimer is also used as a cross-linking agent in more novel material science contexts. For example, it has been used to create polyurea organogels and to synthesize carbamate-bonded nanosponges by reacting with cyclodextrins. taylorandfrancis.com These advanced materials have potential applications in areas like controlled release and water purification. taylorandfrancis.com

The properties of the final polymer can be fine-tuned by selecting different grades of HDI trimer with varying viscosities and NCO content, allowing formulators to meet specific performance requirements. kowachemical.com

Synthetic Methodologies and Reaction Kinetics of Hexamethylene Diisocyanate Trimer Formation

Catalytic Systems for Cyclotrimerization of Hexamethylene Diisocyanate Monomer

The conversion of hexamethylene diisocyanate (HDI) monomer into its isocyanurate trimer is a self-polymerization reaction that requires catalysis. sci-hub.st The choice of catalyst is paramount as it influences not only the reaction rate but also the selectivity towards the desired trimer, minimizing the formation of higher oligomers such as pentamers and heptamers, which can undesirably increase product viscosity. sci-hub.stepa.gov A variety of catalytic systems have been developed and are employed to optimize the trimerization process.

Organophosphorus Catalysts

Organophosphorus compounds, particularly phosphines, are utilized as catalysts in the oligomerization of isocyanates. sci-hub.st Tri-n-butylphosphine (TBP) has been specifically studied for the cyclotrimerization of HDI. sci-hub.stepa.gov Research indicates that phosphines are not exclusively selective for trimerization and can also produce dimers. The dimer is considered the kinetically controlled product, which forms faster but is less stable due to ring strain. In contrast, the isocyanurate trimer is the thermodynamically favored product, forming at a slower rate. sci-hub.st The reaction conditions, including temperature, time, and catalyst concentration, play a significant role in determining the molecular weight distribution of the resulting polyisocyanates. sci-hub.stepa.gov

Table 1: Research Findings on Organophosphorus Catalysts for HDI Trimerization

| Catalyst | Key Findings | Reference |

| Tri-n-butylphosphine (TBP) | Catalyzes cyclotrimerization of HDI monomer in a solvent-free process. | sci-hub.stepa.gov |

| Can produce both dimer and trimer products. | sci-hub.st | |

| Trimer is thermodynamically favored but forms more slowly than the dimer. | sci-hub.st | |

| Reaction conditions (time, temp., concentration) affect molecular weight distribution. | sci-hub.stepa.gov |

N-Heterocyclic Species as Catalysts

N-heterocyclic compounds represent another class of catalysts for isocyanate trimerization. Species such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used as catalysts in reactions involving HDI-trimer, demonstrating their activity in isocyanate chemistry. mdpi.com More advanced N-heterocyclic carbenes have also been identified as effective novel catalysts for the cyclotrimerization of isocyanates, highlighting the ongoing development in this area. sci-hub.st These catalysts are noted for their ability to promote the reaction under various conditions.

Quaternary Ammonium (B1175870) Salt Catalysts

Quaternary ammonium salts are widely used catalysts for the trimerization of HDI. These can include quaternary ammonium hydroxides and various carboxylates. sci-hub.stgoogle.com A specific example is the 2-Hydroxypropyltrimethylisooctanoate ammonium salt, which is favored for its high selectivity towards the isocyanurate trimer. researchgate.net N-(2-hydroxyalkyl)-quaternary ammonium tertiary aliphatic carboxylates have also been developed to address issues like product discoloration that can occur with other catalysts. google.com

However, the high reactivity of some quaternary ammonium base catalysts can lead to excessive polymerization, resulting in a yellowed product. google.comgoogle.com To control the reaction, specific process parameters are employed. The catalyst concentration is typically maintained between 10 and 200 ppm, with reaction temperatures ranging from 60°C to 130°C. google.com The reaction is terminated by adding an inhibitor, such as a protonic acid (e.g., phosphoric acid) or an acyl chloride, once the desired conversion of NCO groups is achieved. google.comgoogle.com

Table 2: Quaternary Ammonium Salt Catalysts in HDI Trimerization

| Catalyst Type | Specific Examples | Key Research Findings | Reference |

| Quaternary Ammonium Hydroxides | Generic | Can cause excessive polymerization and product yellowing if not controlled. | google.comgoogle.com |

| Quaternary Ammonium Carboxylates | 2-Hydroxypropyltrimethylisooctanoate ammonium salt (TMR) | High selectivity for the isocyanurate trimer; thermally decomposes at ~150°C, ensuring final product stability. | researchgate.net |

| N-(2-hydroxyalkyl)-quaternary ammonium tertiary aliphatic carboxylates | Specific proprietary structures | Developed to produce low-color trimer products. | google.com |

| 2-hydroxyalkyl quaternary ammonium bases | Homemade catalyst | Allows for lower reaction temperatures (30°C-80°C) and fewer side reactions. | google.com |

Organometallic Catalysts

Organometallic complexes are effective catalysts for the oligomerization of isocyanates. sci-hub.st Historically, organotin compounds such as dibutyltin (B87310) dilaurate have been used, but their toxicity has prompted research into alternatives. researchgate.netgoogle.com Less toxic options, including bismuth neodecanoate, bismuth tris(2-ethylhexanoate), and zinc (II) acetyloacetonate, have been investigated as replacements. researchgate.net Other organometallic catalysts used for HDI trimerization at high temperatures include tributyltin oxide, tetrabutylchromium oxide, and tetrabutyltitanium oxide. google.com The choice of metal and ligand in these complexes is critical to their catalytic activity and the properties of the final product.

Inorganic Salt Catalysts

Certain inorganic salts can also catalyze the formation of HDI trimer. For instance, a process utilizing a calcium salt has been described. google.com In this method, HDI, a solvent like toluene (B28343), and the calcium salt are heated in a reactor. The reaction proceeds until the isocyanate (NCO) value reaches a target, at which point a polymerization inhibitor is added to stop the reaction. google.com This method is noted for its simplicity and potential for industrial implementation. google.com

Dual-Catalyst Systems

To enhance reaction control and product quality, dual-catalyst systems are sometimes employed. These systems can involve a primary catalyst and a co-catalyst or promoter. For example, in a process using a quaternary ammonium salt catalyst like TMR, an organic phosphite (B83602) promoter such as triethylphosphite can be added to facilitate the oligomerization. researchgate.net Another approach involves a two-stage reaction where a crude product is first synthesized with one catalyst, followed by the addition of a second catalyst to complete the synthesis, ultimately yielding a trimer with low free monomer content. google.com

Non-Catalytic Oligomerization Pathways

While the industrial production of hexamethylene diisocyanate (HDI) trimer predominantly relies on catalysis to ensure high selectivity and reaction rates, the potential for non-catalytic oligomerization exists, particularly under specific conditions. In the absence of a catalyst, the formation of HDI oligomers can occur, though typically with less control over the product distribution.

Theoretical studies using Density Functional Theory (DFT) have investigated the mechanism of HDI trimerization. These studies propose a two-step reaction mechanism where two HDI monomers first react to form a four-membered ring dimer. This dimer then reacts with another HDI monomer to create the more stable six-membered isocyanurate trimer ring. However, this non-catalytic pathway has a high reaction energy barrier, making it kinetically unfavorable compared to catalyzed routes.

Furthermore, in the presence of nucleophiles like water, HDI can undergo reactions leading to the formation of polyureas. The isocyanate groups of HDI react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can subsequently react with another isocyanate group, initiating polymerization and leading to the formation of various urea-based oligomers. While this represents a non-catalytic consumption of HDI, it does not typically lead to the selective formation of the desired isocyanurate trimer. The self-polymerization of HDI in this manner often results in a complex mixture of products rather than a high-purity trimer.

Influence of Reaction Parameters on Trimer Yield and Selectivity

The yield and selectivity of the HDI trimerization reaction are highly sensitive to several key parameters. Precise control over these variables is essential for maximizing the concentration of the desired isocyanurate and minimizing the formation of higher molecular weight oligomers such as pentamers and heptamers, which can increase viscosity and alter the final properties of the product.

Temperature Regimes

Temperature is a critical factor that governs the rate of the trimerization reaction. Increasing the reaction temperature generally accelerates the conversion of the HDI monomer. However, excessively high temperatures can promote side reactions and the formation of higher oligomers, thereby reducing the selectivity for the trimer. For instance, studies on the thermal decomposition of HDI precursors have shown that temperatures above 250°C can lead to an increase in by-products. researchgate.net In catalytic processes, an optimal temperature range is sought to balance a practical reaction speed with high trimer selectivity. Patents describe heating the reaction mixture to a specified temperature, for example between 100-140°C, to facilitate the reaction before it is stopped. google.com The choice of temperature is also linked to the catalyst system being used, as different catalysts exhibit optimal activity at different temperatures.

Reaction Time Control

Reaction time is a crucial lever for controlling the product distribution in HDI oligomerization. The concentration of the HDI trimer changes as the reaction progresses, typically reaching a maximum concentration at a specific point in time before beginning to decrease as it is converted into higher oligomers.

One study investigating the cyclotrimerization of HDI found that the trimer content peaked after approximately 2 hours of reaction time. sci-hub.st After this point, the concentrations of pentamer, heptamer, and other higher oligomers began to increase more significantly. sci-hub.st This dynamic illustrates the competitive nature of the reactions where the trimer itself acts as an intermediate for the formation of larger molecules. sci-hub.st Therefore, stopping the reaction at the optimal time is key to maximizing the trimer yield.

Table 1: Effect of Reaction Time on HDI Oligomer Distribution

| Reaction Time (hours) | HDI Trimer (wt%) | HDI Pentamer (wt%) | HDI Heptamer (wt%) | Higher Oligomers (n>7) (wt%) |

| 1 | 21.5 | 10.2 | 8.5 | 5.1 |

| 2 | 22.8 | 12.3 | 11.4 | 7.8 |

| 4 | 20.1 | 14.8 | 16.4 | 12.2 |

| 6 | 18.5 | 15.5 | 15.9 | 18.6 |

| 8 | 16.2 | 14.1 | 14.5 | 23.7 |

Note: Data derived from research on solvent-free cyclotrimerization of HDI. The percentages represent the relative weight percent of the oligomeric components in the product mixture, excluding the unreacted monomer.

Catalyst Concentration Effects

The concentration of the catalyst has a direct and significant impact on the kinetics of the trimerization reaction. A higher catalyst concentration generally leads to a faster reaction rate. However, the relationship is not always linear, and an optimal concentration often exists to maximize efficiency and selectivity.

For example, in the cyclo-oligomerization of diisocyanates, it was found that both high (1 wt%) and low (0.25 wt%) catalyst loadings could achieve approximately 50% NCO conversion, demonstrating that a suitable catalyst can be efficient even at lower concentrations. The key is to achieve a sufficient reaction rate without promoting the formation of undesired higher polymers. The choice of catalyst concentration is an important parameter to control the reaction to obtain the desired content of each component in the final product mixture.

Solvent Effects on Reaction Progression

The choice of solvent can influence the HDI trimerization reaction in several ways. While solvent-free synthesis is common, the use of a solvent can help to manage reaction viscosity, improve heat transfer, and control reactant concentrations.

In one patented method, toluene is used as a solvent during the reaction. google.com The presence of an inert solvent can help to maintain a homogeneous reaction mixture, particularly as the concentration of higher, more viscous oligomers increases. However, the solvent must be efficiently removed from the final product. The same patent specifies a desolventizing step to remove the toluene under reduced pressure. google.com

In other related processes, such as the synthesis of HDI from its precursors, the choice of solvent and the concentration of reactants have been shown to be critical. For example, in the thermal decomposition of hexamethylene-1,6-dicarbamate (HDC) to HDI in dioctyl sebacate (B1225510) (DOS) solvent, a higher concentration of the reactant led to a decrease in the yield of the desired HDI product. researchgate.net This was attributed to increased solution viscosity, which hindered the removal of the product and promoted polymerization side reactions. researchgate.net This indicates that solvent choice and reactant concentration are important parameters for controlling the progression and outcome of isocyanate reactions.

Process Engineering Approaches for Optimized Trimer Production

Optimizing the production of HDI trimer on an industrial scale involves sophisticated process engineering strategies aimed at maximizing yield, ensuring product consistency, and improving economic efficiency. These approaches range from reactor design to advanced separation techniques.

A common industrial method involves continuous processing in stirred-tank reactors or tubular reactors. intratec.us This allows for steady-state operation and better control over reaction parameters compared to batch processes. In one described method, preheated HDI is fed through a tubular reactor containing solid catalyst particles, with the product overflowing as fresh reactant is added.

A critical aspect of production is stopping the reaction at the precise moment to maximize trimer content. This is typically achieved by adding a polymerization inhibitor or catalyst deactivator, such as phosphoric acid, once the target conversion of isocyanate (NCO) groups is reached. google.com

Following the reaction, the crude product is a mixture containing the desired trimer, unreacted HDI monomer, catalyst residues, and various higher oligomers. A crucial process engineering step is the removal of the volatile and toxic unreacted HDI monomer. This is most effectively accomplished using multi-stage distillation processes under high vacuum and elevated temperatures. Thin-film evaporators or molecular distillers are particularly well-suited for this task due to their ability to handle viscous materials and minimize thermal stress on the product. google.com A typical process might involve a two-stage thin-film evaporation system operating at temperatures between 100-140°C and pressures as low as 0.5-10 mmHg to efficiently separate the monomer from the non-volatile trimer and other oligomers. google.com

Furthermore, advanced process modeling and optimization tools, such as gPROMS, are employed to design and operate reactors for maximum efficiency. ammoniaenergy.orgresearchgate.net These models can simulate reaction kinetics and fluid dynamics to determine optimal reactor dimensions, operating temperatures, and feed rates to maximize the economic return while adhering to safety and quality constraints. researchgate.netaidic.it The integration of reaction and separation steps, such as reactive-separation processes, represents another frontier in optimizing production by overcoming equilibrium limitations and improving single-pass conversion rates. ammoniaenergy.org

Elucidation of Reaction Mechanisms and Oligomerization Pathways

Mechanistic Frameworks for Hexamethylene Diisocyanate Cyclotrimerization

The cyclotrimerization of HDI is generally understood to proceed through complex reaction pathways that can be described by several mechanistic models. These models provide a framework for understanding the formation of the isocyanurate ring structure characteristic of the HDI trimer.

The formation of HDI-based polyisocyanates, including the trimer, is often described by a step-growth polymerization mechanism. sci-hub.st In this model, the reaction proceeds through a series of steps in which monomers, dimers, and higher oligomers react with each other. This is a self-polymerization reaction where the product is a combination of various oligomers, including the trimer (composed of three HDI units), pentamer (five HDI units), heptamer (seven HDI units), and even higher molecular weight oligomers. sci-hub.st The simultaneous existence and interaction of these different oligomers are characteristic of the complexity of the self-polymerization process. sci-hub.st The trimerization of diisocyanates like HDI results in a product mixture, and controlling the process to favor the formation of lower isocyanurate oligomers, such as the trimer, is a significant industrial challenge. sci-hub.st

Recent studies have proposed a more detailed two-step reaction mechanism for the cyclotrimerization of HDI. acs.org This mechanism provides a more granular view of the process, moving beyond the general step-growth model. The initial step involves the reaction of two HDI monomers at their isocyanate (–NCO) groups to form a four-membered ring dimer, also referred to as a uretdione. acs.orgresearchgate.net Subsequently, this dimer intermediate reacts with a third HDI monomer to form a six-membered ring transition state, which then rearranges to the final stable six-membered isocyanurate ring of the HDI trimer. acs.org This two-step process is also thought to be the pathway for the formation of byproducts such as asymmetric trimers, pentamers, and heptamers. acs.org

The formation and transformation of intermediate species are central to the cyclotrimerization of HDI. The primary intermediate identified is the 1,3-diazetidine-2,4-dione, or uretdione, which is a dimer of HDI. acs.orgresearchgate.net The formation of this dimer is considered the initial and kinetically controlled step in some catalytic systems. sci-hub.st However, this dimer is often less stable than the trimer due to ring strain and can be an undesirable byproduct in certain applications. sci-hub.st

Following its formation, the dimer can then react with another HDI monomer to yield the trimer. The reaction mixture in a typical HDI trimerization process will, therefore, contain the unreacted HDI monomer, the dimer, the desired trimer, and higher oligomers like pentamers and heptamers. sci-hub.st The relative concentrations of these species change as the reaction progresses, with the trimer concentration initially increasing and then potentially decreasing as it is consumed in the formation of higher oligomers. sci-hub.st The analysis of reaction products using techniques like liquid chromatography-mass spectrometry (LC-MS) has confirmed the presence of ions corresponding to dimers and trimers of partially hydrolyzed HDI. nih.govnih.gov

Theoretical Investigations of Reaction Pathways

To gain a deeper, quantitative understanding of the reaction mechanisms, theoretical methods, particularly Density Functional Theory (DFT), have been employed. These computational approaches allow for the detailed study of transition states and the energy landscapes of the reaction pathways.

DFT calculations have been instrumental in elucidating the transition states and reaction paths involved in HDI cyclotrimerization. acs.org By modeling the geometries and energies of the reactants, intermediates, transition states, and products, researchers can map out the most likely reaction pathways. These calculations have supported the proposed two-step reaction mechanism by identifying the structures of the transition states for both the dimerization and the subsequent reaction with a third monomer to form the trimer. acs.org DFT methods are powerful tools for investigating the microscopic mechanisms of such catalytic processes, providing a theoretical basis for understanding the reaction. mdpi.com

A key output of DFT calculations is the determination of the energy barriers for each step in the reaction mechanism. This analysis provides critical insights into the kinetics of the process. For the uncatalyzed cyclotrimerization of HDI, the energy barrier for the initial formation of the quaternary ring dimer from two HDI monomers in the gas phase has been calculated to be 126.3 kJ/mol. acs.org The subsequent reaction of this dimer with another HDI monomer to form the six-membered ring transition state has a higher energy barrier of 149.9 kJ/mol. acs.org These energy barriers highlight that the formation of the trimer is a more challenging step than the initial dimerization. acs.org The energy barriers for the formation of higher oligomers (pentamers, heptamers, etc.) have been found to increase with the number of polymerization units, making their formation progressively more difficult. acs.org This trend is crucial for understanding how to control the reaction to favor the trimer product. acs.org The calculated energy barriers for the reaction of arsenicals with thiol groups, determined using DFT, have shown a correlation with the observed toxicity, demonstrating the predictive power of such calculations. nih.gov

| Reaction Step | Calculated Energy Barrier (kJ/mol) |

| Formation of HDI Dimer | 126.3 acs.org |

| Formation of HDI Trimer from Dimer | 149.9 acs.org |

Table 1: Calculated Energy Barriers for HDI Trimerization Steps

Advanced Analytical Techniques for Structural Characterization and Compositional Analysis

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the detailed characterization of the HDI trimer, providing insights into its functional groups, bonding arrangements, and the specific chemical environments of its atoms.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and rapid technique for identifying the primary functional groups present in the HDI trimer structure. The analysis relies on the principle that chemical bonds absorb infrared radiation at specific frequencies, which correspond to their vibrational energies.

The FTIR spectrum of HDI trimer is distinguished by several characteristic absorption bands. A prominent and sharp peak is consistently observed in the region of 2250-2275 cm⁻¹, which is unequivocally assigned to the asymmetric stretching vibration of the isocyanate (-N=C=O) functional group. dtic.mil The presence of this band confirms the existence of unreacted isocyanate moieties in the oligomeric mixture.

The formation of the isocyanurate ring, the core structure of the HDI trimer, gives rise to a set of specific absorption peaks. A strong absorption band around 1680 cm⁻¹ is attributed to the C=O stretching vibration within the isocyanurate ring. researchgate.net Additional peaks confirming the isocyanurate structure appear at approximately 1465-1478 cm⁻¹ and 765-768 cm⁻¹. researchgate.netsci-hub.st The band in the 1465-1478 cm⁻¹ range is associated with the asymmetric bending of the -CH₂- group adjacent to the isocyanurate ring, while the absorption around 765-768 cm⁻¹ corresponds to the skeletal stretching vibration of the isocyanurate ring itself. researchgate.netsci-hub.st

Furthermore, the aliphatic nature of the hexamethylene chains is confirmed by C-H stretching vibrations, which are typically observed around 2930-2939 cm⁻¹ and 2860 cm⁻¹. researchgate.netsci-hub.st

Table 1: Characteristic FTIR Absorption Bands for Hexamethylene Diisocyanate (HDI) Trimer

| Wavenumber (cm⁻¹) | Assignment | Type of Vibration |

| ~2260 | Isocyanate group (-N=C=O) | Asymmetric Stretch |

| ~1680 | Carbonyl group (C=O) in isocyanurate ring | Stretch |

| ~1465-1478 | Methylene (B1212753) group (-CH₂) adjacent to the isocyanurate ring | Asymmetric Bend |

| ~765-768 | Isocyanurate ring skeletal vibration | Stretch |

| ~2930-2939 | Methylene group (-CH₂) | Asymmetric Stretch |

| ~2860 | Methylene group (-CH₂) | Symmetric Stretch |

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level structural information by probing the magnetic properties of atomic nuclei. For the HDI trimer, ¹H and ¹³C NMR are particularly valuable for mapping the proton and carbon frameworks of the molecule.

Proton NMR (¹H NMR) spectroscopy is used to identify the different chemical environments of hydrogen atoms within the HDI trimer molecule. The spectrum of HDI polyisocyanates shows characteristic signals corresponding to the protons of the hexamethylene chains.

Research findings indicate that the protons on the α-carbon atom attached to the nitrogen of the isocyanurate ring (N-CH₂) appear at a chemical shift (δ) of approximately 3.86 ppm. researchgate.net In contrast, the protons on the α-carbon of the hexamethylene chain attached to the terminal isocyanate group (-CH₂-NCO) are observed further upfield, in the range of 3.29-3.32 ppm. sci-hub.stresearchgate.net The remaining methylene protons (-CH₂-) within the middle of the aliphatic chain typically produce overlapping signals in the region of 1.20 to 1.70 ppm. researchgate.net

Table 2: ¹H NMR Chemical Shifts for Hexamethylene Diisocyanate (HDI) Trimer

| Chemical Shift (δ, ppm) | Assignment |

| ~3.86 | Protons on the α-carbon adjacent to the isocyanurate ring nitrogen (N-CH₂) |

| ~3.29-3.32 | Protons on the α-carbon adjacent to the isocyanate group (-CH₂-NCO) |

| ~1.20-1.70 | Protons of the other methylene groups in the hexamethylene chain |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in the HDI trimer gives a distinct signal, allowing for unambiguous structural confirmation.

The most characteristic signal in the ¹³C NMR spectrum of the HDI trimer is that of the carbonyl carbon (C=O) in the isocyanurate ring, which appears significantly downfield at approximately 148.58 ppm. researchgate.net The carbon atom of the terminal isocyanate group (-N=C=O) is also readily identified, resonating at around 121.46 ppm. researchgate.net

The carbon atoms of the aliphatic hexamethylene chains are observed in the upfield region of the spectrum. The α-carbon attached to the nitrogen of the isocyanurate ring appears at about 43.5 ppm. sci-hub.st The carbons within the hexamethylene chain display signals at approximately 20-40 ppm. sci-hub.st These assignments are crucial for confirming the cyclotrimerization of the HDI monomer into the isocyanurate structure. sci-hub.stresearchgate.net

Table 3: ¹³C NMR Chemical Shifts for Hexamethylene Diisocyanate (HDI) Trimer

| Chemical Shift (δ, ppm) | Assignment |

| ~148.58 | Carbonyl carbon (C=O) in the isocyanurate ring |

| ~121.46 | Carbon of the isocyanate group (-N=C=O) |

| ~43.5 | α-carbon adjacent to the isocyanurate ring nitrogen (N-CH₂) |

| ~20-40 | Other carbons of the hexamethylene chains |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of the HDI trimer and for identifying the presence of other oligomers, such as pentamers and heptamers, in the product mixture. sci-hub.st

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of moderately polar, thermally labile molecules like isocyanate oligomers. sci-hub.stnih.gov The analysis is often performed in positive ion mode. sci-hub.st

In a typical ESI-MS analysis of HDI oligomers, the sample is first treated with a capping agent like methanol (B129727) to convert the reactive isocyanate groups into more stable urethane (B1682113) derivatives. sci-hub.st This derivatization prevents unwanted reactions within the spectrometer. The derivatized oligomers are then introduced into the mass spectrometer, where they are ionized, commonly forming sodium adducts ([M+Na]⁺). sci-hub.st

For the methanol-capped HDI trimer, the ESI-MS spectrum would show a prominent peak corresponding to the mass of the trimer molecule plus the masses of three methanol molecules and one sodium ion. This allows for the precise determination of the molecular weight of the trimer and the confirmation of its presence in the sample. sci-hub.st By identifying the m/z values for higher oligomers (e.g., pentamer, heptamer), ESI-MS provides a detailed compositional analysis of the polyisocyanate product. sci-hub.st

Kinetic and Thermodynamic Studies of Hexamethylene Diisocyanate Trimer Reactions

Kinetics of Hexamethylene Diisocyanate Trimer in Subsequent Polymerization Processes

The isocyanurate trimer of hexamethylene diisocyanate (HDI trimer) is a crucial component in the formulation of high-performance polyurethane materials, particularly coatings and elastomers known for their excellent weather and heat resistance. doxuchem.com The kinetics of its reactions during polymerization are fundamental to controlling the processing parameters and the final properties of the material. researchgate.netmdpi.com The HDI trimer, containing three reactive isocyanate (NCO) groups, participates in curing reactions, most notably with polyols to form a crosslinked polyurethane network. mdpi.com

The primary reaction in the curing process involving HDI trimer is the formation of urethane (B1682113) linkages through the reaction of its isocyanate groups with the hydroxyl (-OH) groups of polyols. researchgate.net A common polyol used in these systems is hydroxyl-terminated polybutadiene (B167195) (HTPB). mdpi.commdpi.com The reactivity of HDI trimer is influenced by the structure of the polyol and the presence of catalysts.

Studies comparing various isocyanate curing agents for HTPB-based systems have found that HDI trimer exhibits moderate reactivity. semanticscholar.org Its reaction rate is generally lower than that of aromatic isocyanates like methylene (B1212753) diphenyl diisocyanate (MDI) and toluene (B28343) diisocyanate (TDI), but higher than other aliphatic isocyanates like isophorone (B1672270) diisocyanate (IPDI) and hexamethylene diisocyanate monomer (HMDI). researchgate.netsemanticscholar.org An interesting characteristic of the HTPB-HDI-trimer system is that the curing reaction tends to accelerate in the later stages. semanticscholar.orgresearchgate.net This is advantageous as it provides a long pot life with an initial low viscosity, followed by rapid curing. mdpi.comresearchgate.net

The reactivity is also dependent on the type of hydroxyl groups in the polyol. For instance, primary hydroxyl groups react significantly faster with isocyanates than secondary hydroxyl groups. mdpi.com In a study comparing the reaction of various isocyanates with poly(propylene adipate) (PBA), which has primary hydroxyl groups, and a sophorolipid (B1247395) (LSL) with only secondary hydroxyl groups, the reaction with PBA was found to be 2.5 to 3.5 times faster. mdpi.com

The addition of catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), significantly accelerates the reaction rate. mdpi.com The rheological rate constant increases linearly with the concentration of the catalyst, allowing for precise control over the pot life of the binder system. mdpi.comresearchgate.net

Table 1: Comparison of Rheological Reaction Rate Constants and Pot Lives for HTPB-Based Binder Systems with Different Curing Agents at 45 °C Data sourced from a comparative study on the effect of single curing agents on HTPB-based binder systems. semanticscholar.org

Table 2: Rheological Parameters for the HTPB/HDI-trimer System with Different Mass Fractions of DABCO Catalyst at 35 °C This table illustrates the effect of catalyst concentration on the initial viscosity and reaction rate constant. mdpi.com

Table 3: Apparent Rate Constants (k_app) for Reactions of Isocyanates with Polyols The data shows the difference in reactivity between primary (PBA) and secondary (LSL) hydroxyl groups with various isocyanates. mdpi.com

In polyurethane chemistry, autocatalysis refers to the phenomenon where the urethane product formed during the reaction acts as a catalyst, accelerating the reaction rate. researchgate.netpreprints.org This effect is often observed as an upward curvature in kinetic plots, especially at higher degrees of conversion. researchgate.net

For reactions involving aliphatic diisocyanates, the formation of urethane groups can introduce a weak catalytic effect. researchgate.net A kinetic model that incorporates an autocatalytic pathway often provides a more accurate description of the curing process than a simple n-order model, particularly after the gel point. preprints.org A modified diffusion-autocatalytic model can be used to describe the kinetics, accounting for both the non-catalytic reaction and the autocatalytic part. preprints.org

In the specific case of hexamethylene diisocyanate (HDI), a related phenomenon has been observed where the reactivity of the second isocyanate group increases after the first one has reacted. rsc.org This is attributed to the formation of intramolecular hydrogen bonds, which effectively pre-activate the remaining NCO group. While not strictly product-based autocatalysis, this intramolecular effect leads to an auto-acceleration of the reaction. rsc.org

Rheokinetic analysis is a powerful technique used to study the kinetics of polymerization by monitoring the change in the viscosity of the system over time. mdpi.comresearchgate.net For the curing of HDI trimer with polyols like HTPB, rheokinetics provides valuable insights into the pot life and curing behavior, which are critical for processing applications such as casting propellants. mdpi.comresearchgate.netresearchgate.net

The rate of viscosity build-up can be quantified by a rheological rate constant (kη). mdpi.comsemanticscholar.org This constant is dependent on factors such as temperature and catalyst concentration. mdpi.comresearchgate.net As shown in Table 2, increasing the concentration of a catalyst like DABCO leads to a significant and predictable increase in the rheological rate constant, thereby reducing the pot life. mdpi.com This relationship allows for the precise formulation of binder systems to meet specific processing time requirements. researchgate.net

Computational Kinetic Modeling

Computational methods, particularly Density Functional Theory (DFT), provide molecular-level insights into the reaction mechanisms, transition states, and thermodynamics of isocyanate reactions. rsc.orgacs.org These models are used to complement experimental kinetic data and to elucidate complex reaction pathways.

DFT calculations have been employed to study the cyclotrimerization of HDI itself, proposing a two-step reaction mechanism. acs.org The first step involves the formation of a four-membered ring dimer from two HDI monomers, followed by the reaction with a third HDI monomer to form the final six-membered isocyanurate ring of the HDI trimer. acs.org Such studies provide calculated energy barriers for each reaction step, helping to understand the conditions required for trimer formation and the potential for byproduct formation. acs.org

In the context of subsequent polymerization reactions, computational modeling has been used to confirm mechanisms suggested by experimental data. For example, DFT calculations have supported the hypothesis that intramolecular hydrogen bond formation is responsible for the enhanced reactivity of the second NCO group in HDI after the first has reacted with an alcohol. rsc.org Modeling can also be used to verify the applicability of kinetic equations, such as the modified Kissinger equation, to describe the reaction kinetics observed in experimental measurements like differential scanning calorimetry (DSC). researchgate.net

Table 4: Calculated Reaction Energy Barriers for HDI Cyclotrimerization via DFT This table shows the energy barriers for the proposed two-step mechanism of HDI trimer formation in the gas phase. acs.org

Chemical Transformations and Derivatization of Hexamethylene Diisocyanate Trimer

Functionalization of Isocyanate Groups

The cornerstone of HDI trimer chemistry lies in the reactivity of its three isocyanate functional groups. These groups readily react with nucleophilic compounds containing active hydrogen atoms, most notably alcohols and amines. The reaction with an alcohol results in the formation of a stable urethane (B1682113) linkage, while the reaction with an amine yields a urea (B33335) linkage. This reactivity is the basis for its primary use as a crosslinking agent in two-component polyurethane systems. nih.gov

When combined with polyols (polymers with multiple hydroxyl groups), such as hydroxyl-terminated polybutadiene (B167195) (HTPB) or polyester (B1180765) and polyether polyols, the trifunctional nature of the HDI trimer enables the formation of a dense, three-dimensional crosslinked network. nih.gov The reactivity of each of the three isocyanate groups on the trimer is considered to be nearly identical and symmetrical. nih.gov This leads to a predictable and controllable curing process, where the viscosity of the system builds steadily as the polymer chains grow and then increases rapidly as the three-dimensional network is established. nih.gov

The functionalization is not limited to polyols. Mono-functional alcohols can also be used to modify the HDI trimer. This reaction is a key step in more complex derivatizations, such as the formation of allophanates, where a urethane linkage is first formed and then undergoes further reaction. nih.gov The general reaction of an HDI trimer isocyanate group with an alcohol proceeds to form a urethane, a foundational reaction for creating a wide array of polyurethane materials.

A variety of catalysts can be employed to facilitate the reaction between the isocyanate groups of the HDI trimer and hydroxyl compounds. These include organometallic compounds, such as dibutyltin (B87310) dilaurate (DBTDL), and tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govsciforum.net The choice of catalyst can significantly influence the reaction rate and, consequently, the pot life of the polyurethane system. nih.govgoogle.com

Table 1: Examples of Catalysts for HDI Trimer-Polyol Reactions

| Catalyst | Chemical Name | Type | Application Note |

| DBTDL | Dibutyltin dilaurate | Organometallic (Tin) | Strong catalyst, significantly accelerates curing. nih.govsciforum.net |

| FeAA | Ferric tris-acetylacetonate | Organometallic (Iron) | Strong catalyst for HTPB-based systems. nih.gov |

| DABCO | 1,4-diazabicyclo[2.2.2]octane | Tertiary Amine | Moderate catalytic activity, allows for longer pot life compared to DBTDL. nih.govgoogle.com |

| Bismuth Neodecanoate | Bismuth(III) neodecanoate | Organometallic (Bismuth) | Less toxic alternative to tin catalysts. sciforum.net |

Allophanate (B1242929) Modifications

Beyond the initial urethane formation, the isocyanate groups of the HDI trimer can undergo further reaction with the newly formed urethane linkage to create an allophanate structure. This process, known as allophanate modification, is a key strategy for altering the properties of polyurethane networks. Allophanate linkages introduce branches into the polymer backbone, which can increase crosslink density and improve the thermal and mechanical stability of the final material. nih.gov

The formation of an allophanate from HDI trimer is typically a two-step process:

Urethane Formation: An isocyanate group on the HDI trimer reacts with a hydroxyl-containing compound, such as a simple monoalcohol (e.g., n-butanol), to form a urethane intermediate. nih.govnih.gov

Allophanate Formation: A second isocyanate group (from another HDI molecule or the same trimer if stoichiometry allows) reacts with the N-H proton of the previously formed urethane group. This reaction is generally slower than urethane formation and often requires specific catalysts and elevated temperatures. nih.govnih.gov

Catalysts are crucial for promoting the allophanate reaction over other side reactions, such as the formation of additional isocyanurate trimers. Bismuth-based catalysts, for example, have been shown to be effective in synthesizing allophanates from HDI and monoalcohols. nih.gove3s-conferences.org The reaction can be controlled to produce specific structures, including monoallophanates, where only one allophanate linkage is formed per modifying alcohol molecule. nih.gov By carefully selecting reactants and conditions, allophanate-modified HDI polyisocyanates can be produced with tailored functionalities and viscosities for specific coating applications. researchgate.net

Table 2: Synthesis of HDI-Allophanate from HDI and n-Butanol

| Reactant | Molar Ratio (NCO/OH) | Catalyst System | Key Outcome | Reference |

| HDI / n-butanol | 32 | Bismuth tris(2-ethyl-hexanoate) | Formation of HDI-allophanate compound. | nih.gov |

| HDI / various monoalcohols | Not specified | Allophanate-trimer catalyst | Formation of allophanate-modified polyisocyanates with improved thermal stability. | nih.gov |

| HDI / Butanol | Not specified | Not specified | Resulted in a composition containing HDI allophanate and HDI isocyanurate trimer. | researchgate.net |

Integration into Hybrid Material Systems (e.g., Graphene Oxide Functionalization)

The high reactivity of the isocyanate groups on the HDI trimer makes it an excellent candidate for covalently bonding to and crosslinking other materials, leading to the creation of advanced hybrid systems. A prominent example is the functionalization of graphene oxide (GO). GO possesses a variety of oxygen-containing functional groups on its surface, including hydroxyl (-OH) and carboxylic acid (-COOH) groups, which can react with isocyanates. researchgate.netresearchgate.net

While much of the published research has utilized HDI monomer, the chemical principles are directly applicable to the HDI trimer. The isocyanate groups of the trimer can react with the hydroxyl groups on the GO surface to form urethane linkages and with the carboxylic acid groups to form amide linkages. nih.govresearchgate.net Due to its trifunctional structure, a single HDI trimer molecule can potentially bond to multiple GO sheets or to multiple sites on the same sheet, acting as an effective crosslinker.

This functionalization serves several purposes:

Improved Dispersion: The covalent attachment of the aliphatic HDI trimer chains alters the surface chemistry of GO, making it more compatible with non-polar and polar aprotic organic solvents (like DMF, NMP, and toluene) and polymer matrices in which pristine GO is poorly soluble. nih.gove3s-conferences.org

Enhanced Thermal Stability: The crosslinking of GO sheets via HDI trimer linkages can significantly improve the thermal stability of the resulting hybrid material. nih.govnih.gov

Tailored Properties: The functionalized GO can act as a reinforcing nanofiller in polymer composites, with the HDI trimer providing a strong covalent interface between the GO and the polymer matrix. This can lead to nanocomposites with enhanced mechanical properties. nih.gov

The reaction is typically carried out in a solvent like toluene (B28343) or DMF, often with a catalyst such as triethylamine (B128534) (TEA), at elevated temperatures to ensure the reaction proceeds efficiently. nih.gov The degree of functionalization can be controlled by adjusting the reaction conditions, such as the ratio of HDI trimer to GO. nih.govnih.gov

Table 3: Representative Conditions for Graphene Oxide Functionalization with HDI

| Reactants | Solvent | Catalyst | Temperature | Outcome | Reference |

| Graphene Oxide, HDI monomer | Toluene | Triethylamine (TEA) | 60 °C | Formation of HDI-functionalized GO with improved dispersion and thermal stability. | nih.gov |

| Graphene Oxide, HDI monomer | Toluene | - | 80 °C | Synthesis of hydrophobic HDI-GO dispersible in non-polar solvents. | e3s-conferences.org |

Hexamethylene Diisocyanate Trimer As a Building Block in Polymer Network Science

Role as a Crosslinking Agent in Polyurethane Systems

Hexamethylene diisocyanate trimer is widely utilized as a crosslinking agent, or hardener, in two-component (2K) polyurethane systems. covestro.com In these systems, the HDI trimer, which contains three reactive isocyanate (-NCO) groups, is combined with a polyol (a polymer with multiple hydroxyl or -OH groups). The subsequent reaction between the isocyanate and hydroxyl groups forms urethane (B1682113) linkages, creating a three-dimensional covalent network. utwente.nlpaint.org This process, known as curing, transforms the liquid components into a solid, durable material.

The trifunctional nature of the HDI trimer is key to the formation of a densely crosslinked network. utwente.nl Unlike difunctional diisocyanates that primarily lead to linear polymer chains, the trimer creates a junction point from which polymer chains can grow in three directions. This structure is responsible for the enhanced thermal, mechanical, and chemical resistance of the resulting polyurethane. utwente.nl Aliphatic isocyanurates derived from the trimerization of HDI are particularly valued in applications requiring high performance, such as industrial and automotive coatings, due to their exceptional resistance to weathering and UV degradation. tue.nlsciforum.net

The reaction forming the polyurethane network is a polyaddition process. The isocyanate-functional isocyanurates, like the HDI trimer, are broadly applied as the crosslinking component that reacts with the polyol resin. utwente.nl Hydrophilically modified aliphatic polyisocyanates are often used in waterborne polyurethane systems, where they can be more uniformly dispersed to act as a room-temperature crosslinking component. tue.nl

Influence on Polymer Network Formation and Morphology

The introduction of HDI trimer as a crosslinking agent profoundly influences the formation of the polymer network and its final morphology. The concentration and reactivity of the trimer dictate key network parameters and can be used to control the macroscopic properties of the material.

Crosslink density is a critical parameter of a polymer network, defining the number of crosslinks per unit volume or, inversely, the average molecular weight between crosslinks (Mc). This parameter is directly influenced by the amount of HDI trimer added to the formulation. Increasing the concentration of the trifunctional trimer leads to a higher number of junction points within the network, thereby increasing the crosslink density (and decreasing the Mc value). sabtechmachine.com

The crosslink density has a significant impact on the material's properties. A higher crosslink density generally results in a harder, more rigid material with increased tensile strength and thermal stability, but reduced elongation and flexibility. sabtechmachine.comnih.gov Conversely, a lower crosslink density leads to a softer, more flexible material. tue.nl The relationship between the crosslinking agent and mechanical properties is well-established; for instance, introducing a crosslinker can increase tensile strength up to a certain point, after which it may level off or decrease, while elongation at break typically decreases. nih.gov The precise control over crosslink density afforded by HDI trimer allows for the tailoring of polyurethane properties to meet the demands of specific applications.

Table 1: Influence of Crosslinker Content on Polyurethane Mechanical Properties

| Property | Effect of Increasing Crosslinker (HDI Trimer) Content | Rationale |

| Crosslink Density | Increases | More trifunctional junction points are introduced into the polymer network. sabtechmachine.com |

| Tensile Strength | Generally Increases | A more tightly bound network better resists deformation under stress. sabtechmachine.comnih.gov |

| Young's Modulus | Increases | The material becomes stiffer and more resistant to elastic deformation. mdpi.com |

| Elongation at Break | Decreases | The movement and extension of polymer chains are restricted by the higher number of crosslinks. sabtechmachine.comnih.gov |

| Hardness | Increases | Increased resistance to localized plastic deformation. researchgate.net |

| Swelling Rate | Decreases | A denser network restricts the absorption of solvents. sabtechmachine.com |

This table presents generalized trends based on established principles of polymer network science. Actual values are dependent on the specific formulation, including the type of polyol and the NCO/OH ratio.

Polyurethane elastomers are segmented polymers, typically composed of alternating "soft segments" (derived from long-chain polyols) and "hard segments" (derived from the diisocyanate and any chain extenders). mdpi.com Due to the thermodynamic incompatibility between these chemically distinct segments, they often spontaneously separate into distinct micro- or nanodomains. This phenomenon is known as microphase separation. mdpi.commdpi.com

The structure of the diisocyanate used plays a critical role in the extent and nature of this phase separation. HDI, having a linear and flexible aliphatic structure, influences the morphology of the hard domains. Compared to polyurethanes made with rigid aromatic diisocyanates (like MDI or TDI), those crosslinked with aliphatic HDI trimer can exhibit more distinct microphase separation. mdpi.commst.edu The greater mobility of the flexible HDI-based hard segments can facilitate their aggregation into more ordered hard domains, which are phase-separated from the surrounding soft segment matrix. mdpi.com

This phase-separated morphology is fundamental to the unique properties of polyurethane elastomers. The soft, amorphous domains provide flexibility and elastomeric behavior, while the hard domains, acting as physical crosslinks, impart strength and toughness to the material. mdpi.com The degree of phase separation, influenced by the HDI trimer, therefore directly affects the mechanical performance, such as damping properties and tensile strength, of the final material. mdpi.com In hybrid networks, where different polyols or isocyanates are used, the HDI trimer contributes to a complex morphology that dictates the ultimate material characteristics. uni-koeln.de

Structure-Property Relationships in Derived Polymeric Materials

The molecular structure of the components used to create a polyurethane network directly governs the macroscopic properties of the resulting material. The use of HDI trimer as a crosslinker establishes clear structure-property relationships, particularly concerning mechanical performance and thermal stability. epa.govresearchgate.net

The hard segments formed from the HDI trimer contribute significantly to the mechanical strength of the polymer. mdpi.com An increase in the hard segment content, which can be achieved by increasing the proportion of HDI trimer in the formulation, generally leads to a linear increase in properties like Young's modulus and ultimate tensile strength. mdpi.com This is because the hard domains act as reinforcing fillers within the soft segment matrix. The strong intermolecular hydrogen bonding between the urethane groups within these hard domains is crucial for providing mechanical stability and elastomeric properties. mdpi.com

The flexible aliphatic nature of the HDI trimer, compared to rigid aromatic structures, also imparts specific properties. Polyurethanes crosslinked with HDI trimer typically exhibit lower glass transition temperatures for the hard segment and excellent flexibility, which is advantageous for coatings and elastomers. mdpi.comnih.gov Furthermore, the absence of aromatic rings in the HDI structure is the primary reason for the excellent UV stability and non-yellowing characteristics of the derived polyurethanes, making them ideal for outdoor applications. covestro.com

Table 2: Effect of Diisocyanate Structure and Hard Segment (HS) Content on Polyurethane Mechanical Properties

| Diisocyanate Type | Hard Segment (HS) Content (wt%) | Young's Modulus (MPa) | Ultimate Tensile Strength (MPa) | Elongation at Break (%) |

| HDI (Aliphatic) | ~5 | ~1.0 | ~2.5 | >800 |

| HDI (Aliphatic) | ~10 | ~2.5 | ~5.0 | >700 |

| HDI (Aliphatic) | ~15 | ~5.0 | ~9.0 | >600 |

| MDI (Aromatic) | ~10 | ~3.0 | ~7.5 | >700 |

| MDI (Aromatic) | ~20 | ~10.0 | ~20.0 | >600 |

Data is synthesized and represents typical values from studies on polycarbonate or polyether-based polyurethanes to illustrate trends. mdpi.commdpi.com Absolute values can vary significantly based on the specific soft segment, chain extender, and synthesis conditions.

Comparative Analysis with Alternative Polyisocyanates

Comparison with Aromatic Diisocyanate Trimers (e.g., TDI-based)

The fundamental difference between aliphatic isocyanates like HDI and aromatic isocyanates such as Toluene (B28343) Diisocyanate (TDI) lies in their chemical structure, which significantly influences their performance characteristics. doxuchem.com Aromatic isocyanates contain a benzene (B151609) ring to which the isocyanate groups are attached, whereas aliphatic isocyanates have a linear or alicyclic carbon structure. doxuchem.com

Aromatic isocyanates, including TDI-based trimers, are known for their high reactivity and cost-effectiveness. bdmaee.netpflaumer.com The aromatic ring enhances the electrophilicity of the isocyanate groups, leading to faster curing times compared to their aliphatic counterparts. bdmaee.netwernerblank.com This high reactivity makes them suitable for applications demanding rapid processing. pflaumer.com Coatings formulated with aromatic trimers like TDI trimer generally exhibit high hardness, excellent mechanical properties, and good abrasion resistance. pflaumer.com

However, the primary drawback of aromatic isocyanates is their poor UV stability. pflaumer.comsci-hub.st Exposure to sunlight causes coatings based on aromatic trimers to yellow and degrade over time, limiting their use in outdoor applications where color and gloss retention are critical. pflaumer.comsci-hub.st

In contrast, HDI trimer, as an aliphatic polyisocyanate, offers exceptional resistance to UV radiation and weathering. pflaumer.comsci-hub.st This makes it the preferred choice for high-performance exterior coatings, such as those used in the automotive and aerospace industries, where long-term durability and aesthetic appeal are paramount. bdmaee.netamericanchemistry.com While HDI trimers are generally less reactive than TDI trimers, they result in more flexible and impact-resistant films due to the inherent flexibility of the aliphatic backbone. bdmaee.net

| Property | HDI Trimer (Aliphatic) | TDI Trimer (Aromatic) |

| UV Stability | Excellent, non-yellowing. pflaumer.comsci-hub.st | Poor, yellows upon UV exposure. pflaumer.com |

| Reactivity | Slower curing. bdmaee.netwernerblank.com | Faster curing. bdmaee.netpflaumer.com |

| Film Properties | More flexible and impact-resistant. bdmaee.net | Harder and more rigid. bdmaee.netpflaumer.com |

| Cost | Generally higher. pflaumer.com | More cost-effective. pflaumer.com |

| Primary Use | Exterior, high-performance coatings. bdmaee.netamericanchemistry.com | Interior applications, industrial coatings. pflaumer.com |

Analysis with Other Aliphatic Diisocyanate Oligomers (e.g., Biurets, Dimers, IPDI-based)

Within the category of aliphatic polyisocyanates, HDI trimer is often compared with other oligomeric forms of HDI, such as biurets and uretdiones (dimers), as well as trimers based on other aliphatic monomers like Isophorone (B1672270) Diisocyanate (IPDI).

HDI Trimer vs. HDI Biuret (B89757): HDI biurets are another common type of polyisocyanate curing agent derived from HDI. doxuchem.com While both HDI trimer and biuret provide good weather resistance, they differ in key properties. HDI trimer is known for its lower viscosity compared to HDI biuret. mdpi.com For instance, the viscosity of HDI trimer is around 2,000-3,000 mPa·s at 25°C, whereas high-viscosity HDI biuret can have a viscosity in the range of 8,000-15,000 mPa·s. p2infohouse.org This lower viscosity in HDI trimer is advantageous for formulating coatings with lower volatile organic compound (VOC) content. p2infohouse.org

Furthermore, HDI trimer typically has a lower free HDI monomer content (around 0.2%) compared to HDI biurets (which can be up to 0.7%). p2infohouse.orgcdc.gov From a performance standpoint, HDI trimer often yields harder films than those produced with HDI biuret. mdpi.com The stable isocyanurate ring structure in the trimer contributes to excellent thermal stability and resistance properties. doxuchem.com

HDI Trimer vs. IPDI Trimer: Isophorone Diisocyanate (IPDI) is another key aliphatic diisocyanate, and its trimer is a direct competitor to HDI trimer in many high-performance applications. specialchem.com Due to the different monomer structure, IPDI trimers generally have a higher viscosity and free monomer content than HDI trimers. p2infohouse.org However, coatings formulated with IPDI trimer can offer benefits such as enhanced drying speed and increased film hardness. specialchem.com Blending IPDI trimer with HDI trimer can sometimes be employed to achieve a balance of properties, including improved weather resistance and a longer pot life. specialchem.com In terms of reactivity, HDI is generally more reactive than IPDI. researchgate.net

| Polyisocyanate | Key Differentiating Properties |

| HDI Trimer | Low viscosity, low free monomer, good hardness, excellent weatherability. mdpi.comp2infohouse.org |

| HDI Biuret | Higher viscosity, higher free monomer, produces more flexible films than trimer. mdpi.comp2infohouse.org |

| IPDI Trimer | Higher viscosity than HDI trimer, can enhance drying speed and film hardness. p2infohouse.orgspecialchem.com |

| HDI Uretdione (Dimer) | A less common oligomer, can be present in polyisocyanate products. americanchemistry.com |

Bio-Based Alternatives and Their Trimerization (e.g., Pentamethylene Diisocyanate Trimer)

With a growing emphasis on sustainability, the development of bio-based polyisocyanates is gaining significant attention. biorizon.euresearchgate.net Pentamethylene diisocyanate (PDI), derived from renewable resources, is a promising bio-based alternative to the petrochemically derived HDI. rsc.orggoogle.com PDI's trimer is being developed as a bio-based curing agent for polyurethane coatings. nih.gov

The synthesis of PDI trimer involves the cyclotrimerization of the PDI monomer, a process analogous to the production of HDI trimer. acs.org This reaction is typically carried out using specific catalysts. Research has shown that catalysts like 2-hydroxypropyltrimethylisooctanoate ammonium (B1175870) salt (TMR) are effective for this synthesis. acs.org The process involves adding the catalyst to the refined PDI monomer at a controlled temperature (e.g., 75-90°C) for a specific duration. acs.org

After the reaction, unreacted PDI monomer is removed, often using molecular distillation, to obtain the pure PDI trimer. acs.orgacs.org The resulting product is a mixture of oligomers, including the desired trimer, as well as higher oligomers like pentamers and heptamers. acs.org

Characterization of the synthesized PDI trimer is crucial to understand its composition and properties. Techniques such as Fourier Transform Infrared Spectroscopy (FTIR) are used to confirm the formation of the isocyanurate ring structure and the presence of NCO groups. acs.org Gel Permeation Chromatography (GPC) is employed to determine the molecular weight distribution and the content of different oligomers (trimer, pentamer, etc.) in the final product. acs.org

The reactivity of bio-based isocyanates like PDI trimer is a key performance parameter. Studies have shown that the reactivity of PDI isocyanurate is generally high, sometimes even exceeding that of other aliphatic isocyanates in certain formulations. nih.gov

The distribution of oligomers (trimer, pentamer, heptamer, and higher-molecular-weight oligomers) in the final product is a critical factor that directly influences the viscosity of the polyisocyanate curing agent. acs.org A higher content of high-molecular-weight oligomers leads to a significant increase in viscosity. acs.org This can be undesirable as it may necessitate the use of more solvents, thereby increasing VOC emissions. acs.org

Recent research has focused on optimizing the synthesis process to control this oligomer distribution and reduce the formation of high-molecular-weight species. By carefully selecting catalysts and controlling reaction conditions (e.g., temperature, reaction time, and catalyst addition strategy), it is possible to produce PDI trimers with a lower content of high-molecular-weight oligomers and consequently, a lower viscosity. acs.org For example, one study achieved a PDI trimer with only 0.53% high-molecular-weight oligomers, resulting in a viscosity of 1425 mPa·s, which is comparable to or lower than some commercial HDI trimers. acs.org

| Oligomer | PDI-T (Optimized Bio-based) | D376N (Commercial PDI Trimer) | N3300 (Commercial HDI Trimer) |

| High-Molecular-Weight Oligomer Content | 0.53% | 6.65% | 15.45% |

| Viscosity (mPa·s) | 1425 | Not specified, but lower than N3300 | ~2500 |

| Data sourced from a 2024 study on reducing high-molecular-weight oligomers in bio-based PDI trimers. acs.org |

Future Directions and Emerging Research Challenges in Hexamethylene Diisocyanate Trimer Synthesis

The synthesis and application of hexamethylene diisocyanate (HDI) trimer continue to evolve, driven by demands for higher performance, improved safety profiles, and greater sustainability. Research is increasingly focused on overcoming existing limitations and exploring new frontiers in catalysis, process control, sustainable feedstocks, and material design. These efforts are paving the way for next-generation polyurethane materials with tailored properties.

Q & A

Q. How do computational models differentiate HDI trimer’s reactivity in isocyanurate vs. biuret configurations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.